N-({N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
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Overview
Description
N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a combination of brominated phenyl, hydrazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves a multi-step process. One common route includes the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The brominated phenyl group and the hydrazine moiety are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
- N-({N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to the presence of both brominated phenyl and furan moieties, which may confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C14H11Br2N3O4 |
---|---|
Molecular Weight |
445.06 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11Br2N3O4/c15-9-4-8(13(21)10(16)5-9)6-18-19-12(20)7-17-14(22)11-2-1-3-23-11/h1-6,21H,7H2,(H,17,22)(H,19,20)/b18-6+ |
InChI Key |
UUQZLIRNHHDBKR-NGYBGAFCSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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